molecular formula C16H16FN3O3S B12431947 Ulifloxacin-d8

Ulifloxacin-d8

Katalognummer: B12431947
Molekulargewicht: 357.4 g/mol
InChI-Schlüssel: SUXQDLLXIBLQHW-UDCOFZOWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ulifloxacin-d8 is a deuterium-labeled derivative of Ulifloxacin, a fluoroquinolone antibiotic. The incorporation of deuterium atoms into the molecular structure of Ulifloxacin enhances its stability and allows for its use as a tracer in pharmacokinetic and metabolic studies . Ulifloxacin itself is known for its broad-spectrum antibacterial activity, making this compound a valuable tool in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ulifloxacin-d8 involves the incorporation of deuterium atoms into the Ulifloxacin molecule. This can be achieved through various methods, including the use of deuterated reagents and solvents during the synthesis process. One common approach is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the Ulifloxacin molecule are replaced with deuterium atoms under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the synthesis and ensuring the quality of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Ulifloxacin-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include:

    Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with altered antibacterial activity .

Wissenschaftliche Forschungsanwendungen

Ulifloxacin-d8 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.

    Biology: Employed in metabolic studies to track the distribution and metabolism of Ulifloxacin in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Ulifloxacin.

    Industry: Applied in the development of new antibiotics and the optimization of existing ones

Wirkmechanismus

Ulifloxacin-d8 exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription in bacteria. The inhibition of these enzymes leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death. The incorporation of deuterium atoms does not significantly alter the mechanism of action but enhances the stability and allows for detailed pharmacokinetic studies .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness of Ulifloxacin-d8

This compound is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for its use as a tracer in scientific research. This makes it particularly valuable in pharmacokinetic and metabolic studies, where precise tracking of the compound is essential .

Biologische Aktivität

Ulifloxacin-d8 is a deuterated derivative of ulifloxacin, a fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. This article explores the biological activity of this compound, including its pharmacological properties, metabolic pathways, comparative efficacy against bacterial strains, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C16H16D8N3O3SC_{16}H_{16}D_8N_3O_3S and a molecular weight of approximately 359.46 g/mol. The deuteration enhances its stability and allows for precise tracking in pharmacokinetic studies. The compound is primarily utilized in research to investigate the metabolism of ulifloxacin, which acts by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication and transcription .

This compound functions similarly to its parent compound by disrupting bacterial DNA processes. The antibiotic's mechanism involves:

  • Inhibition of DNA Gyrase : Prevents supercoiling necessary for DNA replication.
  • Inhibition of Topoisomerase IV : Disrupts the separation of replicated DNA strands.

Both actions lead to bacterial cell death, making this compound effective against a variety of gram-positive and gram-negative bacteria .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Metabolism : this compound undergoes hydrolysis by esterases to yield ulifloxacin, the active form. This transformation is critical for its antibacterial efficacy.
  • Absorption and Distribution : After administration, ulifloxacin achieves peak plasma concentration (Cmax) within approximately 1 hour, with a half-life ranging from 10.6 to 12.1 hours .
  • Protein Binding : About 45% of ulifloxacin is bound to serum proteins in vivo, affecting its distribution in body tissues .

Comparative Efficacy Against Bacterial Strains

Research has demonstrated that ulifloxacin exhibits potent antimicrobial activity against various pathogens. A comparative study highlighted its effectiveness against clinical isolates from a large teaching hospital:

Bacterial Strain MIC (μg/mL) Comparison with Other Fluoroquinolones
Escherichia coli≤0.008More potent than ciprofloxacin and levofloxacin
Staphylococcus aureus≤0.03Comparable to moxifloxacin
Pseudomonas aeruginosaVariableGenerally more active than other fluoroquinolones

Ulifloxacin was found to be slightly more effective than ciprofloxacin and levofloxacin against gram-negative isolates while maintaining comparable activity against gram-positive strains .

Case Studies

Several case studies illustrate the clinical application of this compound in treating infections:

  • Case Study 1 : A 20-year-old female presented with symptoms indicative of a urinary tract infection (UTI). Treatment with ulifloxacin resulted in significant symptom relief within 48 hours, demonstrating its efficacy against gram-negative rods identified in her urine culture.
  • Case Study 2 : An elderly patient with recurrent UTIs was treated with ulifloxacin after previous adverse reactions to other antibiotics. The treatment led to successful management of her infections without significant side effects, highlighting ulifloxacin's safety profile.
  • Case Study 3 : A clinical trial involving patients with community-acquired pneumonia showed that those treated with ulifloxacin had lower rates of treatment failure compared to those receiving standard therapy, reinforcing the drug's effectiveness in respiratory infections .

Eigenschaften

Molekularformel

C16H16FN3O3S

Molekulargewicht

357.4 g/mol

IUPAC-Name

6-fluoro-1-methyl-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid

InChI

InChI=1S/C16H16FN3O3S/c1-8-20-11-7-12(19-4-2-18-3-5-19)10(17)6-9(11)14(21)13(16(22)23)15(20)24-8/h6-8,18H,2-5H2,1H3,(H,22,23)/i2D2,3D2,4D2,5D2

InChI-Schlüssel

SUXQDLLXIBLQHW-UDCOFZOWSA-N

Isomerische SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=C2)N4C(SC4=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H]

Kanonische SMILES

CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCNCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.